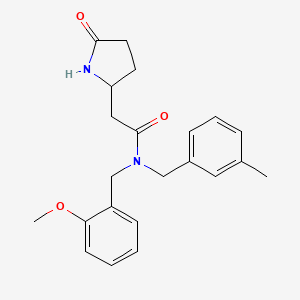![molecular formula C23H34N2O4 B4254286 ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4254286.png)
ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate
説明
Ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as CPP-109, is a compound that has been extensively researched for its potential therapeutic applications in various neuropsychiatric disorders. CPP-109 is a derivative of the natural product, hydroxypiperaquine, and belongs to the class of molecules known as piperidine carboxylates.
作用機序
The mechanism of action of ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the inhibition of HDAC, which leads to the increase in the acetylation of histones and other proteins. This, in turn, leads to the alteration of gene expression and chromatin remodeling, ultimately resulting in changes in cellular function and behavior.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has been shown to enhance the extinction of drug-seeking behavior in animal models of addiction and reduce depressive-like behavior in animal models of depression. ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been shown to improve cognitive function in animal models of schizophrenia.
実験室実験の利点と制限
One of the major advantages of ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate is its high selectivity for HDAC compared to other HDAC inhibitors. This makes it a valuable tool for studying the role of HDAC in various cellular processes. However, one of the limitations of ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate is its poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is in the development of more potent and selective HDAC inhibitors based on the structure of ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate. Another area of interest is in the identification of specific HDAC isoforms that are targeted by ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate and their role in neuropsychiatric disorders. Finally, there is a need for further research on the safety and efficacy of ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate in clinical trials for various neuropsychiatric disorders.
In conclusion, ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a compound that has shown great potential for its therapeutic applications in various neuropsychiatric disorders. Its mechanism of action involves the inhibition of HDAC, which leads to changes in gene expression and chromatin remodeling. Despite its limitations, ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate remains a valuable tool for studying the role of HDAC in various cellular processes and has several future directions for research.
科学的研究の応用
Ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as addiction, depression, anxiety, and schizophrenia. It is a potent and selective inhibitor of the enzyme, histone deacetylase (HDAC), which plays a crucial role in regulating gene expression and chromatin remodeling.
特性
IUPAC Name |
ethyl 1-(cyclohexylcarbamoyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-2-28-21(26)23(15-18-29-20-11-7-4-8-12-20)13-16-25(17-14-23)22(27)24-19-9-5-3-6-10-19/h4,7-8,11-12,19H,2-3,5-6,9-10,13-18H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKFMIPKAXGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)NC2CCCCC2)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B4254212.png)

![3-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4254233.png)
![methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate](/img/structure/B4254234.png)

![1-(cyclopentylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4254239.png)
![N-(5-isoquinolinylmethyl)-5-[(3-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4254243.png)
![N-cyclopentyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B4254245.png)
![1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B4254248.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B4254258.png)
![methyl 1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4254260.png)
![(2R*,6S*)-2-allyl-1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B4254262.png)

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B4254281.png)